molecular formula C20H26F2N4O2 B12278092 N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide

Cat. No.: B12278092
M. Wt: 392.4 g/mol
InChI Key: GSXRDTDYPSATDE-UHFFFAOYSA-N
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Description

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmacology, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine and diketone precursors.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.

    Attachment of the fluoropentyl chain: This can be done through alkylation reactions.

    Formation of the carboxamide group: This step may involve the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of the amino group to a nitro group.

    Reduction: This reaction may involve the reduction of the carbonyl group to an alcohol.

    Substitution: This reaction may involve the replacement of the fluorine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for the treatment of diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Receptor binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-chloropentyl)-5-(4-chlorophenyl)pyrazole-3-carboxamide
  • N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-bromopentyl)-5-(4-bromophenyl)pyrazole-3-carboxamide

Uniqueness

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C20H26F2N4O2

Molecular Weight

392.4 g/mol

IUPAC Name

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C20H26F2N4O2/c1-13(2)18(19(23)27)24-20(28)16-12-17(14-6-8-15(22)9-7-14)26(25-16)11-5-3-4-10-21/h6-9,12-13,18H,3-5,10-11H2,1-2H3,(H2,23,27)(H,24,28)

InChI Key

GSXRDTDYPSATDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)F)CCCCCF

Origin of Product

United States

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